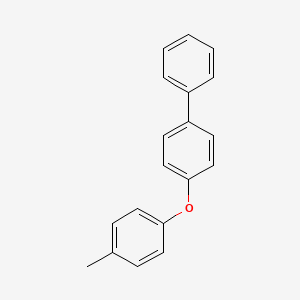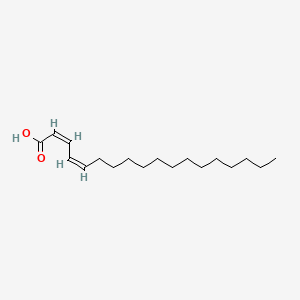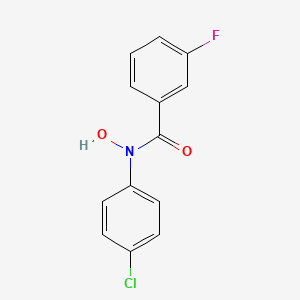
Dipotassium octadec-2-enylsuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium octadec-2-enylsuccinate is a chemical compound with the molecular formula C22H38K2O4 and a molecular weight of 444.731 g/mol . It is known for its unique structure, which includes a long aliphatic chain and a succinate moiety. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium octadec-2-enylsuccinate typically involves the reaction of octadec-2-enyl alcohol with succinic anhydride in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through various techniques such as crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
Dipotassium octadec-2-enylsuccinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The succinate moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acids are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Dipotassium octadec-2-enylsuccinate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of surfactants, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of dipotassium octadec-2-enylsuccinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Dipotassium octadec-1-enylsuccinate
- Dipotassium octadec-3-enylsuccinate
- Dipotassium octadec-2-ynylsuccinate
Uniqueness
Dipotassium octadec-2-enylsuccinate is unique due to its specific aliphatic chain length and position of the double bond. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications .
Properties
CAS No. |
57170-05-5 |
|---|---|
Molecular Formula |
C22H38K2O4 |
Molecular Weight |
444.7 g/mol |
IUPAC Name |
dipotassium;2-[(E)-octadec-2-enyl]butanedioate |
InChI |
InChI=1S/C22H40O4.2K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22(25)26)19-21(23)24;;/h16-17,20H,2-15,18-19H2,1H3,(H,23,24)(H,25,26);;/q;2*+1/p-2/b17-16+;; |
InChI Key |
KBODHJSZTFLROJ-WXIBIURSSA-L |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C/CC(CC(=O)[O-])C(=O)[O-].[K+].[K+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CCC(CC(=O)[O-])C(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


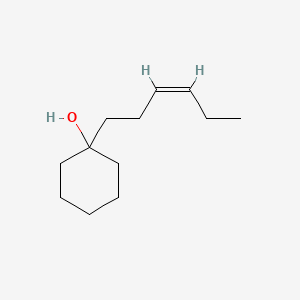
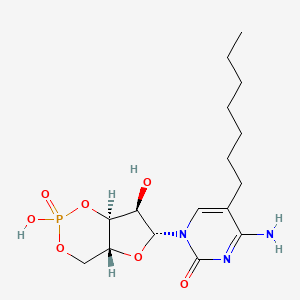


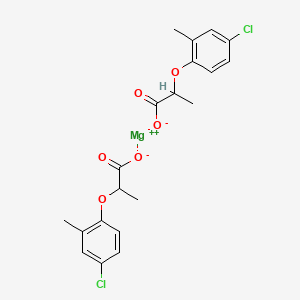
![6-(4-methylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride](/img/structure/B12653149.png)
![Magnesium 2-[(4-chloro-O-tolyl)oxy]propionate](/img/structure/B12653156.png)


